molecular formula C20H15N B15160706 10-(m-Tolyl)benzo[h]quinoline

10-(m-Tolyl)benzo[h]quinoline

Cat. No.: B15160706
M. Wt: 269.3 g/mol
InChI Key: MIGKAVCPCHCTPK-UHFFFAOYSA-N
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Description

10-(m-Tolyl)benzo[h]quinoline is a chemical compound characterized by its unique structure, which includes a benzo[h]quinoline core with a m-tolyl group attached at the 10th position. This compound is part of the quinoline family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(m-Tolyl)benzo[h]quinoline typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another approach is the Friedländer synthesis, where o-aminoaryl ketones are cyclized under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route and conditions depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 10-(m-Tolyl)benzo[h]quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of dihydroquinoline derivatives.

  • Substitution: Introduction of various functional groups at different positions on the quinoline ring.

Scientific Research Applications

10-(m-Tolyl)benzo[h]quinoline has found applications in several scientific research areas:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and bacterial infections.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 10-(m-Tolyl)benzo[h]quinoline exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

10-(m-Tolyl)benzo[h]quinoline is compared with other similar compounds to highlight its uniqueness:

  • Quinoline: Similar core structure but lacks the m-tolyl group.

  • Chloroquine: Used in malaria treatment, also a quinoline derivative.

  • Acridine: Another heterocyclic aromatic compound with different biological activities.

These compounds share structural similarities but differ in their functional groups and biological activities, making this compound unique in its applications.

Properties

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

10-(3-methylphenyl)benzo[h]quinoline

InChI

InChI=1S/C20H15N/c1-14-5-2-7-17(13-14)18-9-3-6-15-10-11-16-8-4-12-21-20(16)19(15)18/h2-13H,1H3

InChI Key

MIGKAVCPCHCTPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC3=C2C4=C(C=CC=N4)C=C3

Origin of Product

United States

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